molecular formula C9H8F2O2 B022472 Ethyl 2,4-difluorobenzoate CAS No. 108928-00-3

Ethyl 2,4-difluorobenzoate

Cat. No. B022472
M. Wt: 186.15 g/mol
InChI Key: OPQFYGPAOVCNEQ-UHFFFAOYSA-N
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Patent
US07205408B2

Procedure details

A solution of 2,4-difluoro-benzoic acid (19.3 g) in dry ethanol (200 ml) was treated with gaseous hydrochloric acid for 0.25 hours, then heated to reflux for 4 hours. Evaporation gave a white solid (22.7 g, 100%).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH2:13](O)[CH3:14]>>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:13][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OCC)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.